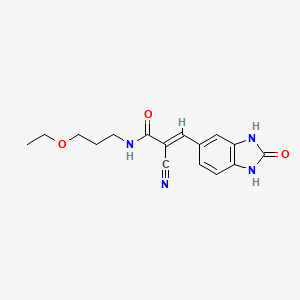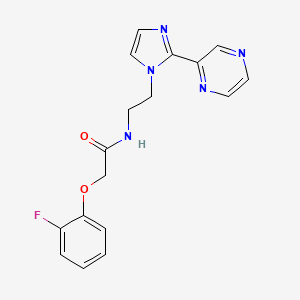
3-(4-氧代-2-硫代-3-噻唑烷基)丙烷-1-磺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is a chemical compound with the molecular formula C6H9NO4S3 It is known for its unique structure, which includes a thiazolidinone ring and a sulfonic acid group
科学研究应用
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid typically involves the reaction of thiazolidinone derivatives with sulfonic acid precursors. One common method includes the condensation of 4-oxo-2-thioxothiazolidine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced thiazolidinone compounds, and substituted thiazolidinone derivatives.
作用机制
The mechanism of action of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
相似化合物的比较
Similar Compounds
4-Oxo-2-thioxo-3-thiazolidinylacetic acid: Similar structure but with an acetic acid group instead of a sulfonic acid group.
4-Oxo-2-thioxothiazolidine: Lacks the propane-1-sulfonic acid group, making it less versatile in certain applications.
Uniqueness
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is unique due to its combination of a thiazolidinone ring and a sulfonic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S3/c8-5-4-13-6(12)7(5)2-1-3-14(9,10)11/h1-4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRCPFCYWLZQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
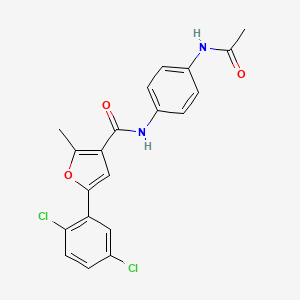
![1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B2555633.png)
![5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2555635.png)
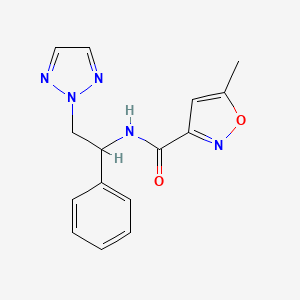
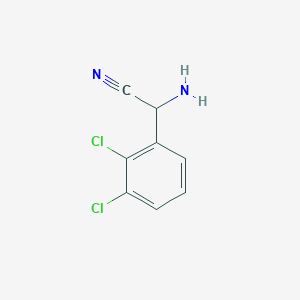

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2555639.png)
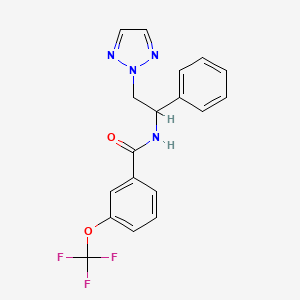
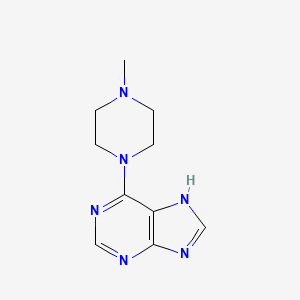
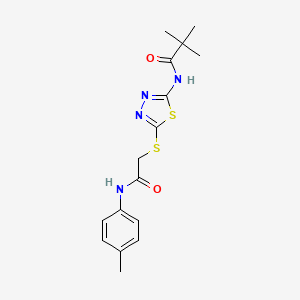
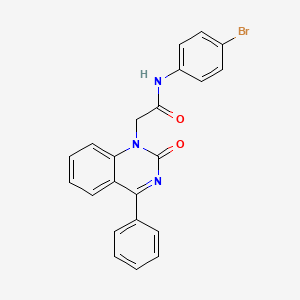
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
